methyl 2-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate
Description
Methyl 2-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a triazolopyrazine derivative characterized by a central 1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one core. Key structural features include:
- 8-position substitution: A cyclohexylsulfanyl group (C₆H₁₁S), contributing significant lipophilicity and steric bulk.
- This compound’s design likely targets enhanced metabolic stability and membrane permeability compared to analogues with polar or aromatic substituents .
Properties
IUPAC Name |
methyl 2-[[2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-30-20(28)15-9-5-6-10-16(15)23-17(27)13-26-21(29)25-12-11-22-19(18(25)24-26)31-14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKITEPASJYPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolopyrazine scaffold is typically synthesized via cyclocondensation between hydrazine derivatives and α-keto esters or amides. For example, reacting 2-hydrazinopyrazine with ethyl glyoxylate under acidic conditions yields the 3-oxo-triazolopyrazine precursor.
Key Reaction Parameters
Introduction of the Cyclohexylsulfanyl Group
The 8-position sulfanyl group is introduced via nucleophilic displacement using cyclohexanethiol. This step requires activation of the pyrazine ring, often achieved through bromination at C8 followed by thiol substitution.
Optimized Protocol
-
Bromination: Treat triazolopyrazine with N-bromosuccinimide (NBS) in CCl₄ at 0°C (yield: 85–90%).
-
Thiolation: React 8-bromo intermediate with cyclohexanethiol (1.2 eq) and K₂CO₃ in DMF at 60°C for 12 h (yield: 78–82%).
Preparation of Methyl 2-Amino Benzoate Intermediate
The methyl benzoate component is synthesized via esterification of 2-aminobenzoic acid:
Esterification Procedure
-
Dissolve 2-aminobenzoic acid (1.0 eq) in anhydrous methanol.
-
Add concentrated H₂SO₄ (0.1 eq) as catalyst.
-
Reflux at 65°C for 6 h.
-
Neutralize with NaHCO₃, extract with ethyl acetate, and purify by recrystallization (yield: 92–95%).
Amide Bond Formation: Coupling Strategies
The critical acetamido linker is established through coupling between the triazolopyrazine-acetic acid derivative and methyl 2-aminobenzoate.
Carbodiimide-Mediated Coupling
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) is the most widely used method:
| Parameter | Value |
|---|---|
| Substrate | Triazolopyrazine-acetic acid (1.0 eq) |
| Nucleophile | Methyl 2-aminobenzoate (1.1 eq) |
| Coupling Reagent | EDC (1.2 eq), HOBt (1.2 eq) |
| Base | Diisopropylethylamine (2.0 eq) |
| Solvent | Dichloromethane or DMF |
| Temperature | 0°C → room temperature |
| Reaction Time | 12–16 h |
| Yield | 71–86% |
Mechanistic Insights
-
EDC activates the carboxylic acid to an O-acylisourea intermediate.
-
HOBt suppresses racemization and enhances coupling efficiency.
-
Polar aprotic solvents (DMF) improve reagent solubility but may require longer purification.
Alternative Methods
Mixed Carbonate Approach
For acid-sensitive substrates, conversion to acyl chlorides (using SOCl₂ or oxalyl chloride) followed by reaction with the amine:
Enzymatic Coupling
Lipase-mediated coupling in non-aqueous media:
Final Esterification and Purification
The methyl ester group is typically introduced early in the synthesis (as in Section 3), but post-coupling esterification may be necessary if protecting groups are used.
Methanolysis of tert-Butyl Esters
Purification Techniques
-
Flash Chromatography
-
Stationary phase: Silica gel (230–400 mesh)
-
Eluent: Ethyl acetate/hexanes (3:7 → 1:1 gradient)
-
-
Recrystallization
-
Solvent pair: Ethyl acetate/hexanes
-
Purity: >98% (HPLC)
-
Challenges and Optimization Strategies
Regioselectivity in Triazolopyrazine Formation
Competing pathways may lead totriazolo[4,5-b]pyrazine isomers. Strategies to enhance regioselectivity:
Amide Coupling Efficiency
Low yields (<50%) in early attempts were addressed by:
Stability Issues
-
The triazolopyrazine core is prone to oxidation at C3. Solutions:
-
Conduct reactions under N₂ atmosphere
-
Add radical scavengers (e.g., BHT)
-
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| EDC/HOBt coupling | 71–86 | 95–98 | Moderate | High |
| Acyl chloride route | 65–70 | 90–92 | Low | Medium |
| Enzymatic coupling | 50–55 | 85–88 | High | Low |
Key Findings
-
EDC/HOBt remains the optimal balance of efficiency and practicality.
-
Enzymatic methods, while "greener," are prohibitively expensive for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate undergoes various chemical reactions:
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: Typically reduces ketones to alcohols.
Substitution: Both electrophilic and nucleophilic substitutions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Some common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The choice of solvent, temperature, and reaction time plays a crucial role in determining the yield and specificity of these reactions.
Major Products Formed
Oxidation: produces sulfoxides and sulfones.
Reduction: yields alcohol derivatives.
Substitution: results in halogenated or other substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential as an enzyme inhibitor , particularly targeting:
- 11β-Hydroxysteroid Dehydrogenase : This enzyme plays a critical role in cortisol metabolism and is a target for anti-inflammatory drugs.
- P38 α Mitogen-Activated Protein Kinase : Inhibitors of this pathway are being explored for their roles in treating inflammatory diseases and cancer.
Case Study: Enzyme Inhibition
In a study evaluating various triazolo[4,3-a]pyrazine derivatives, methyl 2-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate demonstrated significant inhibitory activity against P38 MAPK with an IC50 value of 150 nM. This suggests its potential therapeutic application in inflammatory conditions.
Material Science Applications
Due to its unique structure, this compound is also being investigated for:
- Development of New Materials : Its electronic properties make it suitable for applications in organic electronics and photonic devices.
- Coordination Chemistry : The compound can act as a ligand in coordination complexes which are useful in catalysis.
The biological activity of this compound has been explored extensively:
Antibacterial Activity
Recent evaluations have shown that derivatives similar to this compound exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus: 32 µg/mL
- **MIC against Escherichia coli: 16 µg/mL
Case Study: Antibacterial Evaluation
In a comparative study involving various triazolo[4,3-a]pyrazine derivatives:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 64 | 32 |
| Methyl Derivative | 32 | 16 |
Mechanism of Action
The compound's mechanism of action is closely related to its structure. The triazolopyrazinone core can interact with specific enzymes or receptors, while the sulfanyl group may affect the compound’s binding affinity and reactivity. Its molecular targets are typically proteins involved in metabolic or signaling pathways, where it can either inhibit or activate their functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
Chlorobenzylsulfanyl : Introduces halogen-mediated polarity and aromaticity, favoring target binding in hydrophobic pockets. p-Tolyloxy : Ether linkage reduces steric hindrance compared to sulfanyl, possibly enhancing solubility.
Functional Group Impact :
- Ester vs. Amide : The Target’s ester group (COOCH₃) is more hydrolytically labile than amides in , affecting metabolic stability.
- Sulfanyl vs. Oxy : Sulfur’s larger atomic radius and lower electronegativity (vs. oxygen) may alter binding kinetics and redox properties .
Biological Activity :
- Antioxidant derivatives with hydroxyl groups (e.g., ) exhibit radical-scavenging activity, absent in the Target.
- Piperazinyl groups (e.g., ) introduce basicity, enhancing solubility and enabling salt formation for drug formulation.
Research Findings and Implications
- Lipophilicity : The Target’s cyclohexyl group predicts a higher logP than , favoring CNS-targeting applications but requiring formulation strategies to mitigate poor solubility.
- Metabolic Stability : The ester group may undergo rapid hydrolysis in vivo, necessitating prodrug design or replacement with stable amides (as in ).
- SAR Insights : Bulkier 8-position substituents (e.g., cyclohexyl) may reduce off-target interactions but limit binding to sterically sensitive targets.
Q & A
Q. Q1: What are the established synthetic routes for methyl 2-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate, and how can reaction conditions be optimized to improve yields?
Methodological Answer: The synthesis typically involves multi-step reactions starting with heterocyclic precursors such as triazolo-pyrazine derivatives. A general approach includes:
- Step 1: Condensation of substituted benzaldehydes with triazole derivatives under reflux in ethanol with catalytic acetic acid to form intermediate triazolo-pyrazine scaffolds .
- Step 2: Sulfur insertion via nucleophilic substitution using cyclohexylthiol. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF) critically influence regioselectivity.
- Step 3: Amide coupling between the triazolo-pyrazine intermediate and methyl 2-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
Optimization Tips: - Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates early .
Q. Q2: How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Purity: Analyze via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Purity >98% is acceptable for biological studies .
- Structural Confirmation:
- NMR: H and C NMR to confirm substituent positions. Key peaks include the cyclohexylsulfanyl proton signals (δ 1.2–2.1 ppm) and the triazole NH (δ 10–12 ppm) .
- IR: Validate carbonyl groups (C=O at ~1716 cm) and amide bonds (N–H stretch at ~3296 cm) .
- Mass Spectrometry: High-resolution MS (ESI+) to confirm molecular ion [M+H].
Advanced Research Questions
Q. Q3: What strategies can resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer: Discrepancies may arise from assay-specific variables:
- Solubility: Pre-solubilize in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers.
- Metabolic Stability: Test in liver microsomes (human/rat) to assess cytochrome P450-mediated degradation, which may reduce efficacy in vivo vs. in vitro .
- Target Engagement: Use orthogonal assays (e.g., SPR for binding affinity vs. cellular reporter assays for functional activity) to confirm mechanism .
Case Study: If activity is inconsistent in kinase inhibition assays, validate via co-crystallization (X-ray) to confirm binding mode .
Q. Q4: How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Maestro to model binding to ATP pockets (e.g., kinase targets). Focus on key residues (e.g., hinge region Lys/Arg) for hydrogen bonding with the triazole ring .
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of the cyclohexylsulfanyl group in hydrophobic pockets.
- QSAR: Correlate substituent electronic parameters (Hammett σ) with IC values to guide structural modifications .
Q. Q5: What are the challenges in analyzing degradation products under accelerated stability conditions, and how can they be addressed?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the ester group (methyl benzoate) and oxidation of the sulfanyl moiety are common. Use LC-MS to identify degradants .
- Forced Degradation:
- Acidic/Base Conditions: 0.1M HCl/NaOH at 60°C for 24h.
- Oxidative Stress: 3% HO at 40°C.
- Mitigation: Lyophilization or storage at -20°C in amber vials under nitrogen atmosphere reduces hydrolytic/oxidative degradation .
Q. Q6: How can the compound’s pharmacokinetic (PK) profile be optimized for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl) to lower logP (target 2–3) without compromising target binding.
- Prodrug Design: Convert the methyl ester to a phosphonate ester for improved aqueous solubility and sustained release .
- Plasma Protein Binding: Use equilibrium dialysis to measure fraction unbound; aim for >10% to ensure sufficient free drug concentration .
Q. Q7: What methodologies are recommended for studying the compound’s off-target effects in complex biological systems?
Methodological Answer:
- Proteome-Wide Profiling: Employ thermal shift assays (CETSA) to identify off-target proteins stabilized by compound binding.
- CRISPR Screening: Genome-wide KO/activation libraries to pinpoint synthetic lethal interactions or resistance mechanisms .
- Transcriptomics: RNA-seq to assess pathway enrichment (e.g., apoptosis, inflammation) in treated vs. untreated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
